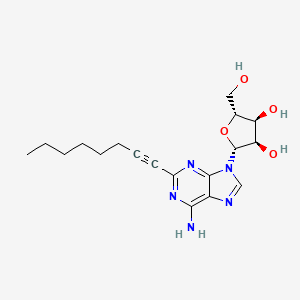

2-Octynyladenosine

Vue d'ensemble

Description

YT-146 est un composé connu pour son rôle d'agoniste du récepteur adénosine A2A. Ce récepteur fait partie de la famille des récepteurs adénosine, qui joue un rôle crucial dans divers processus physiologiques, notamment la fonction cardiovasculaire, la neurotransmission et la réponse immunitaire . YT-146 a été étudié pour ses applications thérapeutiques potentielles dans le traitement des maladies cardiovasculaires, des troubles oculaires et d'autres affections.

Applications De Recherche Scientifique

Chemistry: Used as a model compound to study adenosine receptor interactions and to develop new synthetic methodologies.

Biology: Investigated for its effects on cellular signaling pathways and its potential to modulate immune responses.

Medicine: Explored as a therapeutic agent for cardiovascular diseases, eye disorders, and other conditions due to its ability to activate adenosine A2A receptors.

Industry: Potential applications in the development of new pharmaceuticals and as a research tool in drug discovery.

Mécanisme D'action

Target of Action

2-Octynyladenosine (YT 146) is primarily an agonist of the adenosine receptor . The A1 AR plays a crucial role in cardioprotection against ischemia/reperfusion injury .

Mode of Action

YT 146 interacts with the A1 AR, leading to the activation of protein kinase C . This interaction and subsequent activation of protein kinase C occur during preischemic treatment in isolated and crystalloid-perfused rat hearts .

Biochemical Pathways

The activation of A1 AR by YT 146 leads to a series of biochemical reactions that ultimately preserve the energy-producing ability of mitochondria during ischemia . Specifically, YT 146 attenuates the sodium influx to myocardial mitochondria in ischemic cardiac cells . This action results in the preservation of the ability of mitochondria to produce energy and enhancement of the contractile recovery in reperfused hearts .

Result of Action

The primary result of YT 146’s action is the significant improvement of postischemic recovery of left ventricular developed pressure . YT 146 treatment also leads to a more significant restoration of the high-energy phosphate content in reperfused hearts compared to untreated hearts . These effects suggest that YT 146 preserves the energy-producing ability of mitochondria during ischemia .

Action Environment

The environment in which YT 146 acts is primarily the ischemic and reperfused heart . The compound’s efficacy in preserving mitochondrial function and enhancing contractile recovery is particularly notable in this environment . .

Analyse Biochimique

Biochemical Properties

2-Octynyladenosine interacts with adenosine receptors, specifically the A1 and A2 subtypes . These receptors are proteins that play crucial roles in various biochemical reactions. The interaction between this compound and these receptors can influence several biochemical processes. For example, it has been found to preserve the energy-producing ability of mitochondria during ischemia in the myocardium .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. In particular, it has been found to improve postischemic recovery of left ventricular developed pressure in rat hearts . This suggests that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, it has been suggested that the cardioprotective effects of this compound are exerted via cardiac A1 adenosine receptor stimulation and the activation of protein kinase C .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. For instance, preischemic treatment with this compound has been shown to significantly improve postischemic recovery in rat hearts . This suggests that this compound has long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models at different dosages. It has been found that this compound dose-dependently improved postischemic recovery of the left ventricular developed pressure in rat hearts .

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been shown to attenuate the sodium lactate-induced decrease in mitochondrial energy-producing ability and the increase in mitochondrial sodium concentration in myocardial skinned fibers .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial aspects of its function. It has been suggested that this compound may attenuate sodium influx to myocardial mitochondria in ischemic cardiac cells .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de YT-146 implique généralement plusieurs étapes, à partir de précurseurs disponibles dans le commerce. Le processus comprend souvent :

Formation de la structure centrale : Cette étape implique la construction de l'échafaudage central de la molécule par une série de réactions de condensation et de cyclisation.

Modifications de groupes fonctionnels : Divers groupes fonctionnels sont introduits ou modifiés pour obtenir les propriétés chimiques souhaitées. Cela peut impliquer des réactions d'halogénation, d'alkylation ou d'acylation.

Purification : Le produit final est purifié à l'aide de techniques telles que la recristallisation, la chromatographie ou la distillation pour garantir une pureté et un rendement élevés.

Méthodes de production industrielle

Dans un environnement industriel, la production de YT-146 serait mise à l'échelle à l'aide de conditions réactionnelles optimisées pour maximiser le rendement et minimiser les coûts. Cela implique :

Réacteurs discontinus ou en écoulement continu : Ces réacteurs permettent un contrôle précis des paramètres réactionnels, tels que la température, la pression et les concentrations des réactifs.

Systèmes de purification automatisés : Ces systèmes rationalisent le processus de purification, assurant une qualité constante et réduisant les coûts de main-d'œuvre.

Analyse Des Réactions Chimiques

Types de réactions

YT-146 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : L'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Remplacement d'un groupe fonctionnel par un autre, souvent facilité par des réactifs nucléophiles ou électrophile.

Réactifs et conditions courantes

Oxydation : Permanganate de potassium, peroxyde d'hydrogène et trioxyde de chrome.

Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium et hydrogénation catalytique.

Substitution : Agents halogénants (par exemple, chlore, brome), agents alkylants (par exemple, iodure de méthyle) et agents acylants (par exemple, anhydride acétique).

Produits principaux

Les principaux produits formés à partir de ces réactions dépendent des groupes fonctionnels spécifiques présents dans YT-146 et des conditions réactionnelles. Par exemple, l'oxydation peut donner des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines.

Applications de la recherche scientifique

Chimie : Utilisé comme composé modèle pour étudier les interactions des récepteurs adénosine et pour développer de nouvelles méthodologies de synthèse.

Biologie : Étudié pour ses effets sur les voies de signalisation cellulaire et son potentiel à moduler les réponses immunitaires.

Médecine : Étudié comme agent thérapeutique pour les maladies cardiovasculaires, les troubles oculaires et d'autres affections en raison de sa capacité à activer les récepteurs adénosine A2A.

Industrie : Applications potentielles dans le développement de nouveaux produits pharmaceutiques et en tant qu'outil de recherche dans la découverte de médicaments.

Mécanisme d'action

YT-146 exerce ses effets en se liant et en activant le récepteur adénosine A2A. Cette activation déclenche une cascade d'événements de signalisation intracellulaire, y compris l'activation de l'adénylate cyclase, qui augmente les niveaux d'adénosine monophosphate cyclique (AMPc). Des niveaux élevés d'AMPc conduisent à diverses réponses physiologiques, telles que la vasodilatation, les effets anti-inflammatoires et la modulation de la libération de neurotransmetteurs .

Comparaison Avec Des Composés Similaires

Composés similaires

CGS-21680 : Un autre agoniste du récepteur adénosine A2A ayant des propriétés pharmacologiques similaires.

NECA (5'-N-Ethylcarboxamidoadénosine) : Un agoniste non sélectif des récepteurs adénosine qui active plusieurs sous-types de récepteurs adénosine.

Regadenoson : Un agoniste sélectif du récepteur adénosine A2A utilisé en clinique comme agent de stress pharmacologique dans l'imagerie de la perfusion myocardique.

Unicité de YT-146

YT-146 est unique en raison de son affinité de liaison spécifique et de sa sélectivité pour le récepteur adénosine A2A. Cette sélectivité en fait un outil précieux pour étudier les rôles physiologiques et pharmacologiques de ce récepteur, ainsi que pour développer des thérapies ciblées avec moins d'effets hors cible que les agonistes non sélectifs.

Propriétés

IUPAC Name |

(2R,3R,4S,5R)-2-(6-amino-2-oct-1-ynylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N5O4/c1-2-3-4-5-6-7-8-12-21-16(19)13-17(22-12)23(10-20-13)18-15(26)14(25)11(9-24)27-18/h10-11,14-15,18,24-26H,2-6,9H2,1H3,(H2,19,21,22)/t11-,14-,15-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVGGIHKSKVAPEY-XKLVTHTNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC#CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10238211 | |

| Record name | YT 146 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90596-75-1 | |

| Record name | YT 146 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90596-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | YT 146 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090596751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | YT 146 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Benzyl-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine](/img/structure/B1663783.png)

![Quinoxalino[2,3-b]quinoxaline](/img/structure/B1663784.png)

![12-(3,4-DIMETHOXYPHENYL)-10-(2-MORPHOLINOETHYL)-10,12-DIHYDRO-11H-BENZO[5,6]CHROMENO[2,3-D]PYRIMIDIN-11-IMINE](/img/structure/B1663787.png)

![11-[4-(diethylamino)phenyl]-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B1663791.png)

![N-[2-(4-thiophen-3-ylphenyl)propyl]propane-2-sulfonamide](/img/structure/B1663795.png)